![molecular formula C6H4N4O2 B7942855 7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)

7-Nitro-3H-imidazo[4,5-b]pyridine

Overview

Description

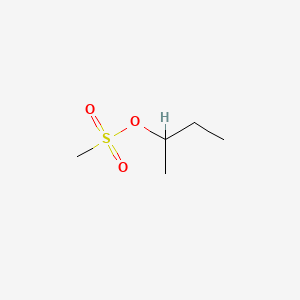

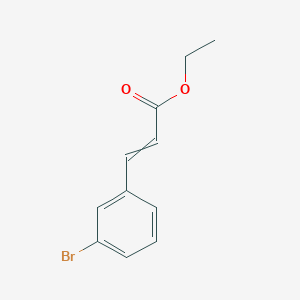

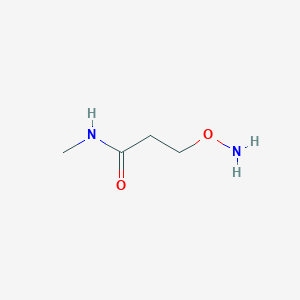

7-Nitro-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through alkylation reactions under phase transfer catalysis conditions . In another method, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions .Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridine derivatives have been confirmed by single-crystal X-ray diffraction . The InChI code for 7-Nitro-3H-imidazo[4,5-b]pyridine is 1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H, (H,7,8,9) .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been known to react with various compounds. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile to produce 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Scientific Research Applications

Medicinal Chemistry and Drug Development

7-Nitro-3H-imidazo[4,5-b]pyridine serves as a scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as:

- Receptor Modulators : It has been evaluated as an antagonist for various biological receptors, including angiotensin-II and platelet-activating factor (PAF) receptors .

- Anti-Cancer Agents : The compound’s bioactivity spectrum includes dual inhibition of FLT3/aurora kinases, which is relevant for acute myeloid leukemia treatment .

- Cardiotonic Agents : Sulmazole, an imidazo[4,5-b]pyridine derivative, acts as a cardiotonic agent .

Optoelectronic Devices and Sensors

The aromatic heterocyclic nature of imidazo[4,5-b]pyridines makes them promising candidates for optoelectronic applications. Researchers have reported innovations in:

- Luminescent Materials : These compounds can be used as emitters in confocal microscopy and imaging systems .

Material Science

The compound’s versatility extends to material science, where it finds applications in:

- Charge-Transfer Processes : Imidazo[4,5-b]pyridines participate in charge-transfer reactions, making them relevant for material design .

Other Applications

Beyond the fields mentioned above, imidazo[4,5-b]pyridines continue to inspire innovations in various technological areas. Researchers are exploring their potential in anti-inflammatory drugs, anti-anxiety agents, and more .

Mechanism of Action

Target of Action

The primary targets of 7-Nitro-3H-imidazo[4,5-b]pyridine are various biological receptors such as AT1 and AT2 . These receptors play a crucial role in the regulation of blood pressure and fluid balance in the body .

Mode of Action

7-Nitro-3H-imidazo[4,5-b]pyridine interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, thereby inhibiting the actions of angiotensin II .

Biochemical Pathways

The compound affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure . By blocking the AT1 and AT2 receptors, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure .

Result of Action

The molecular and cellular effects of 7-Nitro-3H-imidazo[4,5-b]pyridine’s action include the inhibition of angiotensin II’s effects, leading to vasodilation (widening of blood vessels) and a reduction in the volume of body fluids . This results in a decrease in blood pressure .

Future Directions

Imidazo[4,5-b]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Nitro-3H-imidazo[4,5-b]pyridine and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name |

7-nitro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVWOWIFVSUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1[N+](=O)[O-])NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B7942772.png)

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)